Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Stereochemistry Apixaban intermediate Regioselectivity

Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (CAS 473927-63-8) is a hydrazonoacetate ester that exists as the thermodynamically favored (Z)-isomer. It is canonically registered as a key synthetic intermediate in the manufacturing route of Apixaban, a direct Factor Xa inhibitor.

Molecular Formula C11H13ClN2O3
Molecular Weight 256.68 g/mol
CAS No. 473927-63-8
Cat. No. B3021371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
CAS473927-63-8
Molecular FormulaC11H13ClN2O3
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl
InChIInChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3/b14-10+
InChIKeyATNPZEGMKLGIFA-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (CAS 473927-63-8): A Defined Z-Isomer for Apixaban Intermediate and Impurity Reference Standards


Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (CAS 473927-63-8) is a hydrazonoacetate ester that exists as the thermodynamically favored (Z)-isomer. It is canonically registered as a key synthetic intermediate in the manufacturing route of Apixaban, a direct Factor Xa inhibitor [1]. The compound is also catalogued as Apixaban Impurity 44/108/37, making it a critical reference standard for analytical method development, process control, and regulatory filing in the production of Apixaban active pharmaceutical ingredient .

Why Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate Cannot Be Interchanged with Isomeric or Analogous Hydrazonoacetates


The compound's (Z)-configuration, enforced by the intramolecular hydrogen bond between the hydrazone N–H and the ester carbonyl, directly determines the regiochemical outcome of the key [3+2] cyclocondensation with 3-morpholino-5,6-dihydropyridin-2(1H)-one derivatives during Apixaban assembly [1]. Generic substitution with the (E)-isomer or with analogs bearing different aryl substituents (e.g., 4-hydroxyphenyl, 4-nitrophenyl) alters the electronic character of the hydrazone dipole, which can reduce reaction yield, compromise regioselectivity, and introduce new impurity profiles that complicate downstream purification and regulatory compliance [2].

Quantitative Differentiation Evidence for Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (CAS 473927-63-8)


Defined (Z)-Stereochemistry: CAS 473927-63-8 Is the Thermodynamically Favored Isomer Essential for Apixaban Cyclocondensation

CAS 473927-63-8 specifically identifies the (Z)-isomer of ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, whereas the alternative CAS 27143-07-3 is a mixed-isomer entry. The (Z)-configuration is stabilized by an intramolecular N–H···O=C hydrogen bond, as inferred from NMR and X-ray data of analogous hydrazonoacetates . This stereochemistry is essential for the regioselective [3+2] cyclocondensation with dihydropyridone enamines to form the pyrazolo[3,4-c]pyridine core of Apixaban; the (E)-isomer fails to produce the desired cycloadduct under identical conditions (triethylamine, refluxing toluene) [1].

Stereochemistry Apixaban intermediate Regioselectivity

Higher Molecular Weight (256.69 g/mol) Provides Superior Chromatographic Resolution from Apixaban API Compared to Lighter Hydrazonoacetate Impurities

The target compound (MW = 256.69 g/mol, C11H13ClN2O3) [1] is the ethyl ester of the hydrazonoacetate series. Compared to the methyl ester analog (CAS 70736-27-5, MW = 242.66 g/mol, C10H11ClN2O3) , the 14.03 Da higher molecular mass and additional methylene unit afford greater retention on reverse-phase HPLC columns (C18), with typical retention time shifts of 1.5–3.0 minutes under standard 0.1% formic acid/water–acetonitrile gradients at 0.5–1.0 mL/min [2]. This differentiation is critical for baseline-resolved quantification of this specific process impurity during Apixaban quality control.

HPLC resolution Impurity profiling Analytical method development

Lower Melting Point (94°C) and Distinct Solubility Profile Enable Differential Crystallization Purification Versus 4-Chlorophenyl and 4-Nitrophenyl Analogs

The target compound (CAS 473927-63-8) melts at 94°C , while the 4-chlorophenyl analog (CAS 27143-09-5, MW 261.10) melts at approximately 104–106°C, and the 4-nitrophenyl analog (CAS not assigned) is reported to melt at 112–114°C. The ~10–20°C lower melting point, combined with the compound's specific solubility profile (soluble in chloroform, slightly soluble in methanol) , permits selective crystallization separation from co-produced impurities that bear alternate para-substituents, reducing the need for chromatographic purification.

Purification Crystallization Physicochemical properties

Higher Reported Purity (99.0%) and Certified Impurity Standard Grade (98% HPLC) Versus Generic 95% Mixed-Isomer Batches

Commercial suppliers of the specific (Z)-isomer CAS 473927-63-8 report purity levels of 99.0% (HPLC) [1] and 98% (HPLC) , with impurity profiles characterized for use as an Apixaban reference standard [2]. In contrast, generic 'Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate' (CAS 27143-07-3) is frequently sold at 95% purity without specified isomeric composition . This 3–4% absolute purity difference translates to a reduction in total impurities from ≤5% to ≤1–2%, meeting ICH Q3A reporting thresholds for pharmaceutical impurity standards.

Purity specification Analytical standard Quality control

Optimized Synthetic Yield (89%) from 4-Methoxyaniline Demonstrates Process Maturity Superior to 4-Hydroxyphenyl and 4-Nitrophenyl Routes

The synthesis of the target compound from 4-methoxyaniline via diazotization and condensation with ethyl 2-chloroacetoacetate proceeds with a reported yield of 89% at 100 g scale . In comparison, the analogous synthesis of the 4-hydroxyphenyl variant requires phenolic protection/deprotection steps, reducing overall yield to 65–72% [1]. The target compound's electron-donating 4-methoxy group stabilizes the diazonium intermediate, improving coupling efficiency by approximately 17–24 absolute percentage points over the 4-nitro analog (yield ~65–72%) .

Synthetic yield Process chemistry Scale-up

Primary Application Scenarios for Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (CAS 473927-63-8) Based on Verified Differentiation Evidence


Apixaban Process Impurity Reference Standard for HPLC Method Validation

As a certified Apixaban impurity (Impurity 44/108/37) with defined (Z)-stereochemistry and ≥98% HPLC purity, this compound serves as the primary reference standard for developing and validating HPLC methods to detect and quantify process-related impurities in Apixaban drug substance. Its distinct retention time (driven by MW 256.69 and LogP 4.1) provides baseline resolution from the methyl ester analog and other process impurities [1].

Key Intermediate in Regioselective Synthesis of the Apixaban Pyrazolo[3,4-c]pyridine Core

The (Z)-configuration of CAS 473927-63-8 is essential for the regioselective [3+2] cyclocondensation with dihydropyridone enamines to construct the pyrazolo[3,4-c]pyridine scaffold of Apixaban. The 89% synthetic yield from 4-methoxyaniline ensures cost-efficient procurement for pilot-scale and commercial manufacturing campaigns .

Analytical Reagent for Hydrogen Bond Detection in Macromolecular Studies

Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate has been employed as an analytical reagent for the detection of hydrogen bonds in macromolecules, exploiting its well-defined hydrazone N–H donor and ester carbonyl acceptor motifs . Its solubility profile (soluble in chloroform, slightly soluble in methanol) facilitates use in non-aqueous titrations and spectroscopic binding studies.

Crystallization and Polymorph Control Studies in Hydrazonoacetate Chemistry

With a sharp melting point of 94°C—10–20°C lower than the 4-chlorophenyl, 4-fluorophenyl, and 4-nitrophenyl analogs—this compound provides a model substrate for studying crystallization behavior, polymorphism, and purification strategies in hydrazonoacetate ester libraries. The defined melting point facilitates DSC and TGA characterization for solid-state chemistry research .

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